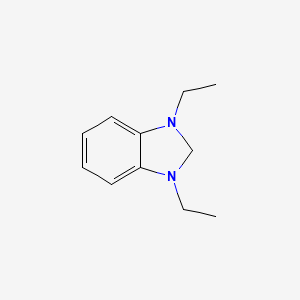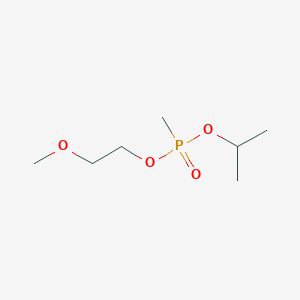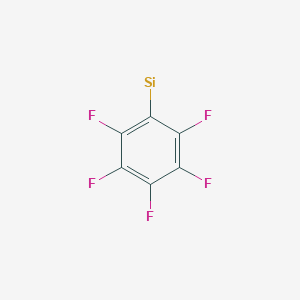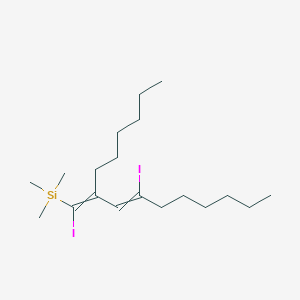
L-Phenylalanyl-L-alanyl-L-asparaginyl-L-histidyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸是一种由五个氨基酸组成的肽:苯丙氨酸、丙氨酸、天冬酰胺、组氨酸和丝氨酸。
准备方法
合成路线和反应条件
L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸的合成通常涉及固相肽合成 (SPPS)。该方法允许将保护的氨基酸依次添加到连接到固相树脂上的生长肽链上。该过程包括以下步骤:
第一个氨基酸的连接: 第一个氨基酸 (N 端被保护) 连接到树脂上。
脱保护: 去除 N 端的保护基团,以便下一个氨基酸可以偶联。
偶联: 使用 HBTU 或 DIC 等偶联试剂将下一个受保护的氨基酸添加到生长链中。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
切割和脱保护: 将完成的肽从树脂上切割下来并脱保护,得到最终产物。
工业生产方法
像 L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸这样的肽的工业生产通常采用自动肽合成仪,这简化了 SPPS 过程。这些机器可以处理多个合成周期,确保最终产物的高纯度和高产率。
化学反应分析
反应类型
L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸可以进行各种化学反应,包括:
氧化: 组氨酸残基可以被氧化,形成组氨酸衍生物。
还原: 还原反应可以改变肽的结构,可能会改变其生物活性。
取代: 氨基酸残基可以用其他官能团取代,以生成肽类似物。
常见的试剂和条件
氧化: 过氧化氢或其他氧化剂可以在温和条件下使用。
还原: 通常使用硼氢化钠或二硫苏糖醇 (DTT) 等还原剂。
取代: N-羟基琥珀酰亚胺 (NHS) 酯等试剂可以促进氨基酸残基的取代。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,组氨酸残基的氧化可以产生组氨酸亚砜或砜衍生物。
科学研究应用
L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸有几个科学研究应用:
化学: 它用作研究肽合成和反应的模型肽。
生物学: 研究人员用它来研究蛋白质-蛋白质相互作用和酶-底物特异性。
医学: 它具有潜在的治疗应用,包括作为药物传递载体或作为基于肽的疫苗的组成部分。
工业: 它用于开发基于肽的材料,并用作某些化学反应的催化剂。
作用机制
L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸的作用机制涉及它与特定分子靶标的相互作用。该肽可以与受体或酶结合,调节其活性。例如,它可以通过模拟天然底物或抑制剂来抑制或激活酶。确切的途径和目标取决于肽使用的特定生物学环境。
相似化合物的比较
类似化合物
- L-丙氨酰-L-亮氨酰-L-酪氨酰-L-组氨酰-L-丝氨酸
- L-苯丙氨酰-L-赖氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酸
独特性
L-苯丙氨酰-L-丙氨酰-L-天冬酰胺酰-L-组氨酰-L-丝氨酸因其特定的氨基酸序列而具有独特性,这赋予了它独特的化学和生物特性。它疏水性 (苯丙氨酸、丙氨酸) 和亲水性 (天冬酰胺、组氨酸、丝氨酸) 残基的组合使其能够与广泛的分子靶标相互作用,使其在各种应用中具有通用性。
属性
CAS 编号 |
628685-97-2 |
|---|---|
分子式 |
C25H34N8O8 |
分子量 |
574.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H34N8O8/c1-13(30-22(37)16(26)7-14-5-3-2-4-6-14)21(36)31-18(9-20(27)35)24(39)32-17(8-15-10-28-12-29-15)23(38)33-19(11-34)25(40)41/h2-6,10,12-13,16-19,34H,7-9,11,26H2,1H3,(H2,27,35)(H,28,29)(H,30,37)(H,31,36)(H,32,39)(H,33,38)(H,40,41)/t13-,16-,17-,18-,19-/m0/s1 |
InChI 键 |
CAUVUEATHDAIIL-CTXVOCDESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)

![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
